Boc-Thr-OH

Catalog No.
S755206
CAS No.
2592-18-9
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Thr-OH

CAS Number

2592-18-9

Product Name

Boc-Thr-OH

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1

InChI Key

LLHOYOCAAURYRL-RITPCOANSA-N

SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Synonyms

Boc-L-threonine;2592-18-9;Boc-Thr-OH;N-Boc-L-threonine;N-(tert-Butoxycarbonyl)-L-threonine;MFCD00065946;SBB065846;(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoicacid;(2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxybutanoicacid;(2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoicacid;Boc-L-Thr-OH;N-tert-Butoxycarbonyl-L-threonine;(2S,3R)-2-[(tert-butoxy)carbonylamino]-3-hydroxybutanoicacid;n-boc-threonine;N-TERT-BUTOXYCARBONYLTHREONINE;N-Boc-(L)-threonine;PubChem11169;AC1MC5MB;t-butyloxycarbonyl-threonine;SCHEMBL708582;t-butyloxycarbonyl-L-threonine;tert.butyloxycarbonyl-threonine;L-Threonine,N-BOCprotected;Jsp005109;CHEMBL1221956

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O

Peptide Synthesis:

Boc-L-threonine, also known as N-(tert-Butoxycarbonyl)-L-threonine, is a valuable building block in the field of peptide synthesis. The "Boc" group protects the amino group of the threonine molecule, allowing for the selective formation of peptide bonds between Boc-L-threonine and other amino acids. This controlled approach is crucial for constructing peptides with specific sequences, which are essential for studying protein function, developing new drugs, and exploring various biological processes [].

Synthesis of Threonine Derivatives:

Boc-L-threonine serves as a versatile starting material for the synthesis of various threonine derivatives. These derivatives can be used to investigate the specific roles of different functional groups on the threonine molecule in various contexts. For example, modifications can be made to the hydroxyl group or the side chain of threonine to create probes for studying protein interactions, enzymes, and cellular processes [].

Research in Glycoscience:

Boc-L-threonine finds applications in glycoscience, the study of carbohydrates and their interactions with other molecules. It can be used to synthesize glycosylated peptides, which are important for understanding cell-cell communication, signal transduction, and immune function. By incorporating Boc-L-threonine into these molecules, researchers can investigate the impact of threonine on the properties and functions of glycosylated peptides.

Studies on Protein Folding and Stability:

Boc-L-threonine can be employed in research on protein folding and stability. By incorporating it into model peptides, scientists can explore how the presence of threonine affects the folding process, stability, and interactions of these peptides. This knowledge can contribute to a better understanding of protein misfolding diseases like Alzheimer's and Parkinson's [].

Boc-Threonine, also known as N-tert-butoxycarbonyl-L-threonine, is a derivative of the amino acid threonine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of threonine. This compound has the empirical formula C9H17NO5C_9H_{17}NO_5 and a molecular weight of 219.23 g/mol. Boc-Threonine is typically used in peptide synthesis due to its stability and ease of manipulation under various chemical conditions .

, primarily in the context of peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids. The stability of the Boc group under basic conditions makes it suitable for use in solid-phase peptide synthesis, where it can protect the amino group during coupling reactions .

Key Reactions:

  • Deprotection: The Boc group can be cleaved using acids such as trifluoroacetic acid or hydrochloric acid, regenerating the free amino group.
  • Coupling: Boc-Threonine can react with activated carboxylic acids or other amino acids to form peptide bonds through standard coupling methods like DIC/HOBt or EDC .

Boc-Threonine can be synthesized through several methods:

  • Boc Protection of Threonine: Threonine can be reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protective group.
  • Solid-Phase Peptide Synthesis: In this method, Boc-Threonine is incorporated into growing peptide chains on a solid support, allowing for sequential addition of amino acids while maintaining protection on the amino group .
  • Alternative Protecting Groups: Other protecting groups can be used in conjunction with Boc-Threonine to facilitate complex syntheses.

Boc-Threonine is primarily utilized in:

  • Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
  • Drug Development: In research related to pharmaceuticals that target metabolic pathways involving threonine.
  • Biotechnology: Used in creating modified peptides for therapeutic applications or as research tools .

Interaction studies involving Boc-Threonine focus on its role in peptide interactions and stability. Research often examines how the presence of the Boc group influences the conformation and bioactivity of peptides. Additionally, studies may explore how modifications at the threonine side chain affect interactions with receptors or enzymes involved in metabolic pathways .

Boc-Threonine shares structural similarities with other Boc-protected amino acids. Here are some comparable compounds:

Compound NameStructureUnique Features
Boc-AlanineSimilar protective groupSmaller side chain; simpler structure
Boc-SerineSimilar protective groupHydroxyl group on side chain; different reactivity
Boc-ValineSimilar protective groupBranched side chain; more hydrophobic properties
Boc-CysteineSimilar protective groupContains a thiol group; unique reactivity with metals

Uniqueness of Boc-Threonine

Boc-Threonine is unique due to its specific hydroxyl side chain, which allows for distinct interactions and functionalities compared to other Boc-protected amino acids. This makes it particularly valuable in synthesizing peptides that require threonine's specific properties for biological activity or structural integrity .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2592-18-9

Dates

Modify: 2023-08-15
Wang et al. Beta-lactone probes identify a papain-like peptide ligase in Arabidopsis thaliana Nature Chemical Biology, doi: 10.1038/nchembio.104, published online 27 July 2008. http://www.nature.com/naturechemicalbiology
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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